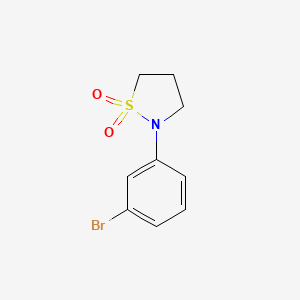
2-(3-Bromophenyl)isothiazolidine 1,1-dioxide
Descripción general
Descripción
2-(3-Bromophenyl)isothiazolidine 1,1-dioxide is a useful research compound. Its molecular formula is C9H10BrNO2S and its molecular weight is 276.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
2-(3-Bromophenyl)isothiazolidine 1,1-dioxide, identified by the CAS number 71703-15-6, is a compound belonging to the isothiazolidine class. This compound exhibits a range of biological activities, making it a subject of interest in medicinal chemistry. The presence of the bromophenyl group enhances its chemical properties and potential interactions with biological targets.
Chemical Structure and Properties
The molecular formula of this compound is C9H10BrNO2S, with a molecular weight of approximately 276.15 g/mol. The structure features a five-membered heterocyclic ring containing sulfur and nitrogen atoms, which is characteristic of isothiazolidines. The unique bromination at the phenyl position contributes to its reactivity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C9H10BrNO2S |
| Molecular Weight | 276.15 g/mol |
| CAS Number | 71703-15-6 |
Antimicrobial Activity
Research has demonstrated that derivatives of isothiazolidines, including this compound, exhibit significant antimicrobial properties. These compounds have been shown to inhibit the growth of various bacteria and fungi, suggesting their potential use as antimicrobial agents in clinical settings .
Antidiabetic Activity
A notable study explored the antidiabetic potential of related compounds through their inhibition of the α-glucosidase enzyme, which plays a critical role in carbohydrate metabolism. The compound demonstrated promising inhibitory activity with an IC50 value comparable to established antidiabetic medications . This suggests that modifications to the isothiazolidine structure can enhance its efficacy against diabetes.
Anti-inflammatory Effects
The compound's interaction with enzymes involved in inflammatory pathways, such as cyclooxygenases and lipoxygenases, indicates its potential as an anti-inflammatory agent. In vitro studies have shown that higher concentrations can lead to cytotoxic effects on certain cell lines, highlighting the need for careful dose management in therapeutic applications .
Study on α-Glucosidase Inhibition
In a study focused on the synthesis of various isothiazolidine derivatives, it was found that this compound exhibited significant α-glucosidase inhibition. The molecular docking studies revealed interactions with key residues in the enzyme's active site, contributing to its inhibitory effects .
Cytotoxicity Assessment
The cytotoxic effects of this compound were evaluated using MTT assays on HepG2 cells. Results indicated that while lower concentrations were well-tolerated by cells, higher concentrations resulted in reduced cell viability. This underscores the importance of determining safe dosage levels for potential therapeutic use .
Summary of Biological Activities
Propiedades
IUPAC Name |
2-(3-bromophenyl)-1,2-thiazolidine 1,1-dioxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO2S/c10-8-3-1-4-9(7-8)11-5-2-6-14(11,12)13/h1,3-4,7H,2,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDZFOXCQQCMSHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(S(=O)(=O)C1)C2=CC(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80501984 | |
| Record name | 2-(3-Bromophenyl)-1lambda~6~,2-thiazolidine-1,1-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80501984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71703-15-6 | |
| Record name | Isothiazolidine, 2-(3-bromophenyl)-, 1,1-dioxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=71703-15-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(3-Bromophenyl)-1lambda~6~,2-thiazolidine-1,1-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80501984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














